![molecular formula C11H15NO B13030104 (3R)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13030104.png)
(3R)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a chiral amine compound with a unique structure that includes a dihydrobenzo[b]furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves the following steps:
Formation of the dihydrobenzo[b]furan ring: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the amine group: The amine group can be introduced via reductive amination or nucleophilic substitution reactions.
Chiral resolution: The chiral center at the 3-position can be resolved using chiral catalysts or by employing chiral starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted dihydrobenzo[b]furan derivatives, which can have different functional groups attached to the amine or furan ring.
Applications De Recherche Scientifique
(3R)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of (3R)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrobenzo[b]furan: A structurally similar compound without the amine group.
6-Methylethyl-2,3-dihydrobenzo[b]furan: Similar structure but lacks the chiral amine group.
3-Amino-2,3-dihydrobenzo[b]furan: Similar structure with an amine group but different substitution pattern.
Uniqueness
(3R)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to its chiral center and specific substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
(3R)-6-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C11H15NO/c1-7(2)8-3-4-9-10(12)6-13-11(9)5-8/h3-5,7,10H,6,12H2,1-2H3/t10-/m0/s1 |
Clé InChI |
FMHUVGQYVILGCU-JTQLQIEISA-N |
SMILES isomérique |
CC(C)C1=CC2=C(C=C1)[C@H](CO2)N |
SMILES canonique |
CC(C)C1=CC2=C(C=C1)C(CO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13030022.png)
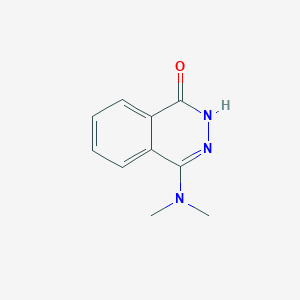
![6,6'-(2-(2,4-Dihydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one)](/img/structure/B13030037.png)
![Methyl 1-(2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)ethyl)cyclopropane-1-carboxylate](/img/structure/B13030042.png)
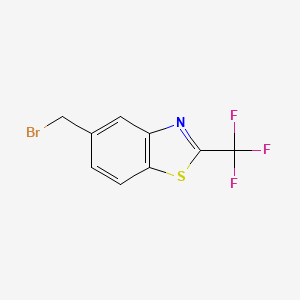

![3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13030058.png)
![4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13030061.png)
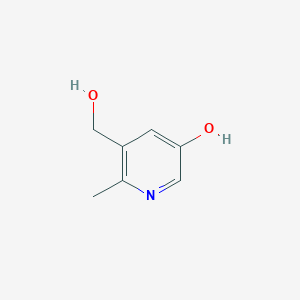
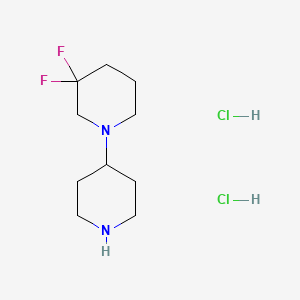
![4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13030072.png)
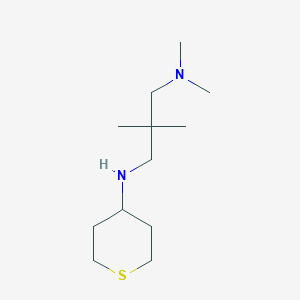
![[2-((1s)-1-Aminoethyl)phenyl]methan-1-ol](/img/structure/B13030085.png)
![8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13030089.png)
